
Heptylphosphoramidothioic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptylphosphoramidothioic dichloride is an organophosphorus compound with the chemical formula C7H17Cl2NPS. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a heptyl group attached to a phosphoramidothioic dichloride moiety, which imparts distinct reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptylphosphoramidothioic dichloride can be synthesized through several methods. One common approach involves the reaction of heptylamine with phosphorus pentachloride (PCl5) and sulfur. The reaction typically proceeds as follows:
C7H15NH2+PCl5+S→C7H17Cl2NPS+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to optimize the reaction rate and minimize side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: Heptylphosphoramidothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptylphosphoramidothioic oxide.
Reduction: Reduction reactions can convert it to heptylphosphoramidothioic hydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or primary amines can be used under mild conditions.
Major Products Formed:
Oxidation: Heptylphosphoramidothioic oxide.
Reduction: Heptylphosphoramidothioic hydride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Heptylphosphoramidothioic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as an intermediate in the production of pesticides and herbicides.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of heptylphosphoramidothioic dichloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets are still under investigation, but its reactivity with nucleophiles suggests it can modify biomolecules, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Heptylphosphoramidothioic dichloride can be compared with other organophosphorus compounds such as:
- Methylphosphoramidothioic dichloride
- Ethylphosphoramidothioic dichloride
- Propylphosphoramidothioic dichloride
Uniqueness: The heptyl group in this compound imparts unique hydrophobic properties, making it more suitable for applications requiring lipophilicity. This distinguishes it from its shorter-chain analogs, which may have different solubility and reactivity profiles.
Eigenschaften
CAS-Nummer |
5343-77-1 |
|---|---|
Molekularformel |
C7H16Cl2NPS |
Molekulargewicht |
248.15 g/mol |
IUPAC-Name |
N-dichlorophosphinothioylheptan-1-amine |
InChI |
InChI=1S/C7H16Cl2NPS/c1-2-3-4-5-6-7-10-11(8,9)12/h2-7H2,1H3,(H,10,12) |
InChI-Schlüssel |
OKEWNYSWMHMUPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNP(=S)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetonitrile, [(4-methylphenyl)nitrosoamino]-](/img/structure/B14746791.png)
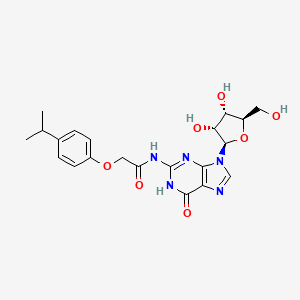
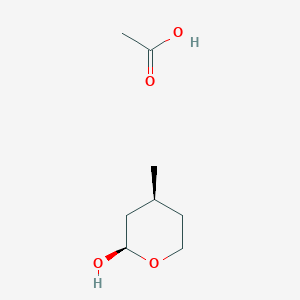
![(1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B14746815.png)
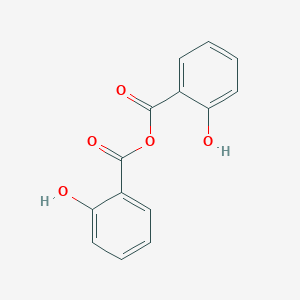
![N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide](/img/structure/B14746823.png)

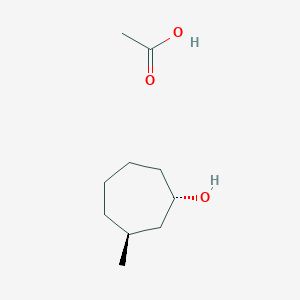
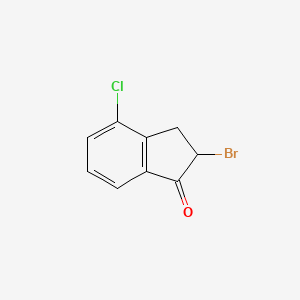
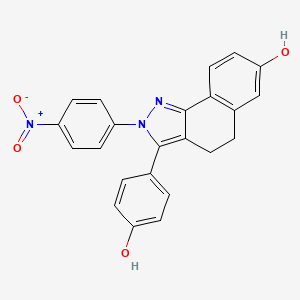
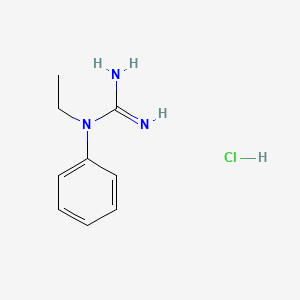
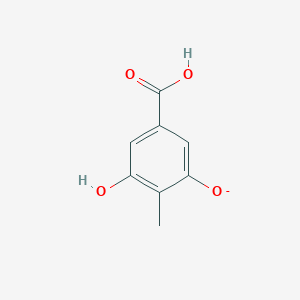
![4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746874.png)
![4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B14746887.png)
